molecular formula C18H18N2O5 B5560753 ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate

ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate

Cat. No. B5560753
M. Wt: 342.3 g/mol
InChI Key: RTUJSXJKRWEYNI-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of organic compounds like "ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate" encompasses the synthesis and analysis of molecules that contain carbon-hydrazonoyl groups attached to aromatic structures. These compounds are of interest due to their structural complexity and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of closely related compounds involves multi-step reactions, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. For example, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate was synthesized from 3, 4-dimethoxybenzaldehyde and p-nitrotoluene via these steps, indicating a complex synthetic route that could be analogous to our compound of interest (Li Bao-lin, 2007).

Molecular Structure Analysis

The molecular structure of related compounds reveals nearly coplanar arrangements of carbon and oxygen atoms with specific interactions, such as C-H···π and hydrogen bonding, contributing to their stability and crystalline forms. For instance, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate showed a columnar arrangement owing to these interactions (L. Baolin, G. Jian, Zhang Xiquan, Lai Yitian, Hu Huaiming, 2007).

Chemical Reactions and Properties

Chemical properties of related compounds can vary significantly based on their functional groups and structural configuration. The reactivity often involves hydrolysis, amination, and other substitution reactions that can alter the compound's physical and chemical properties. For example, the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate involved an aza-alkylation/intramolecular Michael cascade reaction, highlighting the complex reactivity of these molecules (Sunyoung Choi, Sung‐Gon Kim, 2017).

Scientific Research Applications

Antioxidant Activities

Antioxidant phenolic compounds from walnut kernels (Juglans regia L.) explored the isolation of phenolic compounds with significant antioxidant activities. Ethyl acetate fractions showed greater scavenging activities, and several phenolic compounds were identified, suggesting that the antioxidant activities may be influenced by the number of hydroxyls in their aromatic rings (Zijia Zhang et al., 2009).

Pharmacological Potential

Synthesis and characterization of antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives described the synthesis of compounds with potential antimicrobial activity. The study highlights the pharmacological interest in compounds with phenolic structures for developing antimicrobial agents (Salahuddin et al., 2017).

Environmental Impact

Occurrence, fate and behavior of parabens in aquatic environments a review

discussed the environmental presence of parabens, esters of para-hydroxybenzoic acid. Although structurally different, the environmental impact and behavior of phenolic esters like ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate might share similarities with parabens, such as their degradation and persistence in water bodies (Camille Haman et al., 2015).

Analytical Techniques

GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice demonstrates the analytical methodologies for detecting phenolic and benzoic compounds in biological samples. Such methodologies could be applicable for studying the metabolism or pharmacokinetics of ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate in human plasma (Kai Zhang & Y. Zuo, 2004).

Future Directions

The future directions for research on “ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate” and related compounds could involve further investigations into their synthesis, properties, and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could enhance safety and efficacy .

properties

IUPAC Name

ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-2-24-17(22)12-25-16-10-6-3-7-13(16)11-19-20-18(23)14-8-4-5-9-15(14)21/h3-11,21H,2,12H2,1H3,(H,20,23)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUJSXJKRWEYNI-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.